5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(5-Bromo-2-methylphenyl)-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a brominated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methylphenyl hydrazine and an appropriate α,β-unsaturated carbonyl compound.
Cyclization Reaction: The hydrazine reacts with the carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Amination: The resulting pyrazole intermediate is then subjected to amination reactions to introduce the amine group at the 3-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and process optimization are often employed.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-methylphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group and the pyrazole ring.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(5-Bromo-2-methylphenyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene
- 2-(2-Methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene
Uniqueness
5-(5-Bromo-2-methylphenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both bromine and methyl groups on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H10BrN3/c1-6-2-3-7(11)4-8(6)9-5-10(12)14-13-9/h2-5H,1H3,(H3,12,13,14) |
InChI Key |
IVPRPLXFGFRFSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C2=CC(=NN2)N |
Origin of Product |
United States |
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